molecular formula C7H13Cl2N3O B2464346 2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride CAS No. 2309462-32-4

2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2464346
CAS No.: 2309462-32-4
M. Wt: 226.1
InChI Key: QVVMMIQSAZVYJW-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C7H11N3O.2ClH. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride typically involves the reaction of 4-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxypyrimidin-2-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-(4-methoxypyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-11-7-3-5-9-6(10-7)2-4-8;;/h3,5H,2,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVMMIQSAZVYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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